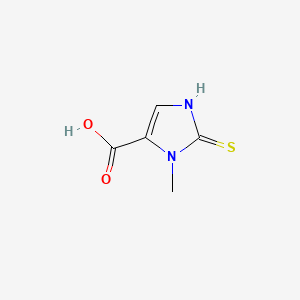

2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid

Description

Chemical Identity and Nomenclature

This compound, bearing the Chemical Abstracts Service registry number 64038-57-9, represents a well-characterized heterocyclic compound with the molecular formula C5H6N2O2S and a molecular weight of 158.18 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 3-methyl-2-sulfanylidene-1H-imidazole-4-carboxylic acid, reflecting its systematic nomenclature based on the core imidazole structure. The compound possesses multiple alternative names in the chemical literature, demonstrating the various nomenclature systems employed for describing this molecular entity.

The structural identity of this compound is further defined by its unique chemical descriptors, including the International Chemical Identifier string InChI=1S/C5H6N2O2S/c1-7-3(4(8)9)2-6-5(7)10/h2H,1H3,(H,6,10)(H,8,9) and the corresponding International Chemical Identifier Key LFWHYTJUOBEPMU-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation CN1C(=CNC1=S)C(=O)O provides a compact linear notation that captures the essential connectivity and functional group arrangement within the molecule.

Table 1: Chemical Identity and Physical Properties of this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 64038-57-9 |

| Molecular Formula | C5H6N2O2S |

| Molecular Weight | 158.18 g/mol |

| International Union of Pure and Applied Chemistry Name | 3-methyl-2-sulfanylidene-1H-imidazole-4-carboxylic acid |

| European Community Number | 264-617-9 |

| Beilstein Registry Number | 0130889 |

The compound exhibits several synonymous designations in the chemical literature, including 2-mercapto-1-methylimidazole-5-carboxylic acid, 1-methyl-2-mercaptoimidazole-5-carboxylic acid, and 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, reflecting different approaches to numbering and describing the heterocyclic framework. These alternative names often arise from different conventions in heterocyclic nomenclature and historical naming practices within the chemical literature.

Historical Context of Imidazole-Thioxo Derivatives in Heterocyclic Chemistry

The historical development of imidazole chemistry traces its origins to the pioneering work of Heinrich Debus in 1858, who first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially designating the product as glyoxaline. This seminal achievement established the foundation for the extensive exploration of imidazole derivatives that would follow in subsequent decades. The Debus-Radziszewski imidazole synthesis, named after Heinrich Debus and Bronisław Leonard Radziszewski, became a cornerstone methodology for preparing substituted imidazoles from 1,2-dicarbonyl compounds, aldehydes, and ammonia or primary amines.

The evolution of imidazole chemistry has been marked by the recognition that these five-membered heterocyclic compounds possess unique chemical properties arising from their amphoteric nature and aromatic character. Imidazole derivatives exhibit both acidic and basic properties due to the presence of two nitrogen atoms with different electronic environments, making them versatile scaffolds for chemical modification and biological activity. The development of thioxo derivatives represents a significant advancement in this field, as the incorporation of sulfur atoms introduces additional electronic and steric considerations that can profoundly influence both chemical reactivity and biological properties.

The pharmaceutical importance of imidazole-thioxo derivatives has been extensively documented, with these compounds demonstrating remarkable biological activities including antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, and anti-human immunodeficiency virus properties. The historical progression from simple imidazole structures to more complex thioxo derivatives reflects the systematic exploration of structure-activity relationships that has characterized medicinal chemistry research over the past century.

Research into imidazole-2-thione derivatives has revealed their capacity to serve as versatile intermediates in organic synthesis and as lead compounds for drug development. The incorporation of carboxylic acid functionality, as exemplified by this compound, represents a further refinement in molecular design that can enhance water solubility, facilitate metabolic processes, and provide additional sites for chemical modification.

Significance in Bioorganic and Medicinal Chemistry Research

The significance of this compound in bioorganic and medicinal chemistry research stems from its unique combination of structural features that confer both chemical versatility and biological relevance. The presence of the thioxo group introduces distinctive electronic properties compared to carbonyl analogs, as sulfur atoms possess different electronic characteristics than oxygen atoms, potentially leading to enhanced reactivity and altered biological interactions. This structural modification can significantly influence the compound's ability to interact with biological targets and participate in enzymatic processes.

Research has demonstrated that imidazole-2-thione derivatives exhibit substantial potential as antimicrobial agents, with studies showing their effectiveness against various bacterial and fungal pathogens. The combination of the imidazole core with thioxo functionality creates a molecular framework that can interact with biological membranes and interfere with essential cellular processes in pathogenic microorganisms. The carboxylic acid group present in this compound further enhances its potential as a bioactive compound by providing a site for hydrogen bonding and ionic interactions with biological targets.

Table 2: Biological Activities Associated with Imidazole-Thioxo Derivatives

| Activity Type | Mechanism | Research Status |

|---|---|---|

| Antimicrobial | Cell membrane disruption | Extensively studied |

| Antifungal | Enzyme inhibition | Well-documented |

| Antithyroid | Hormone synthesis interference | Clinically established |

| Antioxidant | Free radical scavenging | Under investigation |

| Anti-inflammatory | Prostaglandin synthesis inhibition | Research ongoing |

Recent investigations have explored the potential of imidazole-2-thione derivatives as deoxyribonucleic acid intercalators and topoisomerase inhibitors, revealing their capacity to induce significant deoxyribonucleic acid damage through direct intercalation mechanisms. These findings suggest that compounds like this compound may possess anticancer properties, making them valuable subjects for oncological research and drug development efforts.

The structural complexity of this compound provides multiple sites for chemical modification, enabling researchers to systematically explore structure-activity relationships and optimize biological properties. The methyl group attached to the nitrogen atom can influence lipophilicity and membrane permeability, while the carboxylic acid functionality can enhance water solubility and facilitate formulation development. This combination of features makes the compound an attractive starting point for medicinal chemistry optimization campaigns.

The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the broader class of heterocyclic thioxo compounds that have emerged as privileged structures in medicinal chemistry. The imidazole core serves as a bioisostere for various biological recognition elements, while the thioxo group introduces unique electronic properties that can modulate binding affinity and selectivity for specific biological targets. This dual functionality positions this compound as a valuable tool for exploring fundamental questions in chemical biology and drug discovery.

Properties

IUPAC Name |

3-methyl-2-sulfanylidene-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-7-3(4(8)9)2-6-5(7)10/h2H,1H3,(H,6,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWHYTJUOBEPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CNC1=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4070033 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64038-57-9 | |

| Record name | 2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64038-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Imidazole derivatives, which this compound is a part of, are known to interact with a broad range of targets due to their versatile chemical and biological properties.

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties, suggesting a diverse set of interactions with their targets.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biological Activity

2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid (CAS No. 64038-57-9) is a compound with significant potential in biological applications. Its molecular formula is and it has a molecular weight of 158.18 g/mol. This compound is characterized by its thioxo group and imidazole ring, which contribute to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds containing imidazole and thiazole rings. For instance, the structural characteristics of this compound suggest potential cytotoxic effects against various cancer cell lines. The presence of the thioxo group is particularly noteworthy as it has been associated with enhanced anticancer activity in similar compounds.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thiazole and imidazole derivatives on cancer cell lines using the MTT assay, which assesses cell viability. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against different cell lines, suggesting promising antitumor potential .

Antimicrobial Activity

The compound also shows antimicrobial properties , particularly against strains of Mycobacterium tuberculosis. In preliminary screenings, derivatives exhibiting structural similarities demonstrated minimum inhibitory concentration (MIC) values as low as 0.625 µg/mL against Mycobacterium tuberculosis H37Rv, indicating significant antibacterial efficacy .

The biological activity of this compound may involve several mechanisms:

- Microtubule Destabilization : Compounds with similar structures have been shown to inhibit microtubule assembly, which is crucial for cancer cell division and proliferation .

- Apoptosis Induction : Studies indicate that certain derivatives can enhance caspase activity, leading to increased apoptosis in cancer cells .

- Hydrophobic Interactions : Molecular dynamics simulations suggest that compounds interact with target proteins primarily through hydrophobic contacts, which may enhance their biological efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship for this class of compounds emphasizes the importance of specific functional groups and molecular conformations:

| Compound Feature | Effect on Activity |

|---|---|

| Thioxo Group | Enhances cytotoxicity |

| Imidazole Ring | Essential for activity |

| Methyl Substitution | Increases potency |

The presence of a methyl group at specific positions has been linked to increased biological activity across various studies .

Research Findings and Future Directions

Research into the biological activity of this compound is still emerging. Future studies should focus on:

- In Vivo Studies : To validate the efficacy observed in vitro.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.

- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic outcomes.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 2,3-dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid is its antimicrobial properties. Research has shown that derivatives of imidazole compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial activity of N-alkylimidazole derivatives, including this compound. The results indicated that these compounds displayed significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to the low pKa of the carboxylic acid moiety, which enhances membrane penetration and increases antibacterial potency .

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL | |

| Bacillus subtilis | 30 µg/mL | |

| Candida albicans | 40 µg/mL |

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored through various liquid chromatography methods. These methods are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Case Study: HPLC Analysis

A study utilized high-performance liquid chromatography (HPLC) to analyze the pharmacokinetic properties of this compound. The method involved a reverse phase HPLC setup with acetonitrile and water as mobile phases. This technique proved effective for isolating impurities and assessing the compound's stability under physiological conditions .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Solubility | Soluble in aqueous solutions |

| Stability | Stable at room temperature |

| Retention Time (HPLC) | 5.6 minutes |

Separation Techniques

The compound is also utilized in separation techniques within analytical chemistry. Its unique structure allows it to be effectively separated using chromatographic methods.

Case Study: Chromatographic Separation

Recent advancements in chromatography have demonstrated that this compound can be effectively separated on a Newcrom R1 HPLC column. This method is scalable and suitable for preparative separation applications, making it valuable for both research and industrial purposes .

Table 3: Separation Conditions

| Parameter | Condition |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile/Water (with formic acid for MS compatibility) |

| Particle Size | 3 µm |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Thioxo vs. Oxo Substitution

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 17245-60-2):

- 2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (CAS 731742-58-8): Retains the thioxo group but incorporates a benzene ring fused to the imidazole (benzoimidazole). The aromatic ring increases molecular weight (C₉H₆N₂O₂S vs.

Substituent Variations

- 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 39828-47-2): Lacks the methyl group at position 3.

1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester (CAS 64007-55-2):

Structural Analogues with Fused Rings

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (CAS 291289-41-3):

5-Methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 5400-75-9):

Pharmacologically Relevant Derivatives

1-Substituted-1H-imidazole-2-carboxylic acid derivatives (e.g., ethyl 1H-imidazole-2-carboxylate):

Carbimazole (Ethyl 3-methyl-2-thioimidazoline-1-carboxylate):

Comparative Data Table

Preparation Methods

Cyclization Approach via Thiourea Condensation

One of the primary synthetic routes to related thioxo-imidazole derivatives involves the cyclization of precursors such as ethyl acetoacetate or ethyl-3-oxobutanoate with thiourea under alkaline conditions:

- Reaction Conditions : Typically, condensation is carried out in ethanol with potassium hydroxide (KOH) as the base catalyst.

- Mechanism : Thiourea reacts with β-ketoesters (e.g., ethyl-3-oxobutanoate) to form the thioxo-imidazole ring via nucleophilic attack and ring closure.

- Outcome : This method produces 2,3-dihydro-3-methyl-2-thioxo-imidazole derivatives, which can be further functionalized to introduce the carboxylic acid group at the 4-position.

This approach is supported by analogous syntheses of 2,3-dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one derivatives, where ring-closing cyclization is a key step.

Carboxylation via Carbon Dioxide Incorporation

A notable method for preparing imidazole carboxylic acids, including 2,3-dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid, involves direct carboxylation of the imidazole ring:

- Process : Reacting the imidazole or its derivatives with carbon dioxide in the presence of alkali metal carbonates, bicarbonates, or hydroxides.

- Conditions : Elevated temperatures (140–230 °C) and pressures (2–350 bar) are applied to facilitate the carboxylation.

- Advantages : This process yields the monocarboxylic acid with high purity and yield without requiring metal catalysts or harsh acidic treatments.

- Details : The reaction can be conducted with stoichiometric or excess CO₂, preferably in liquid form, and the alkali metal carbonate acts both as a base and CO₂ source.

- Optimization : Temperature control is critical; lower temperatures favor dicarboxylic acids, while 250–280 °C favors monocarboxylic acid formation.

This method is described in patent literature and provides a scalable and economical route to imidazole-4-carboxylic acids.

Esterification and Subsequent Hydrolysis

An alternative preparative route involves:

- Step 1 : Synthesis of methyl or ethyl esters of this compound.

- Step 2 : Hydrolysis of the ester to yield the free carboxylic acid.

This method is common for purification and isolation purposes, as esters are often easier to handle and purify. The methyl ester of this compound is well-documented and characterized.

Functional Group Transformations on Preformed Imidazole Rings

Additional synthetic strategies include:

- Substitution Reactions : Introducing carboxylate or other functional groups via nucleophilic substitution on preformed thioxo-imidazole rings.

- Acylation : Acylation on the sulfur atom to form S-acyl derivatives, which can be hydrolyzed or modified to yield the carboxylic acid functionality.

- Metal Salt Formation : Reaction of carboxylate derivatives with metal salts (e.g., copper sulfate) to form metal complexes, which can be precursors for further transformations.

Data Table: Summary of Preparation Methods

Detailed Research Findings and Analysis

The cyclization method is widely used for synthesizing thioxo-imidazole derivatives due to its straightforward reaction pathway and moderate conditions. The use of KOH in ethanol facilitates the condensation and ring closure efficiently. Characterization by IR, NMR, and elemental analysis confirms the structure and purity of products.

The carboxylation method using CO₂ is a more recent and environmentally friendly approach, avoiding heavy metal catalysts and harsh acidic treatments. The reaction parameters such as temperature and CO₂ pressure are critical for maximizing monocarboxylic acid yield. This method is industrially attractive due to its simplicity and scalability, as described in patent US4672128A.

The esterification approach serves as a practical route for isolating and purifying the compound, especially for analytical and pharmacokinetic studies. Methyl esters of the compound are commercially available and well-characterized, facilitating further synthetic modifications.

Functional group transformations allow the synthesis of derivatives and metal complexes, expanding the chemical space around the core imidazole structure. These reactions are useful for generating compounds with tailored properties for research and application purposes.

Q & A

Q. What are the standard synthetic routes for 2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid, and what reaction conditions are typically employed?

The compound is commonly synthesized via condensation reactions. For example, analogous imidazole-carboxylic acid derivatives are prepared by refluxing precursors like thiourea derivatives or aminothiazolones with carbonyl-containing intermediates (e.g., 3-formyl-indole-2-carboxylic acid) in acetic acid under controlled conditions . Reaction optimization often involves adjusting stoichiometry, reflux duration (3–5 hours), and catalyst selection to improve yields.

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., thioxo C=S stretching at ~1200–1250 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic/heterocyclic protons in δ 6.5–8.5 ppm) and carbon backbone .

- Elemental analysis : Validates empirical formula by comparing calculated vs. observed C, H, N, S content .

Q. What are the primary research applications of this compound in academic studies?

While direct evidence is limited, structurally related imidazole-carboxylic acids are used as intermediates in pharmaceuticals (e.g., Carbimazole, a thyrostatic agent) or agrochemicals (e.g., Imazamox, a herbicide) . Its thioxo and carboxylic acid groups suggest potential in coordination chemistry or enzyme inhibition studies.

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to optimize the synthesis of this compound?

Computational methods like quantum chemical reaction path searches can predict optimal reaction pathways, solvent effects, and transition states. For example, ICReDD’s approach combines quantum calculations with experimental feedback to reduce trial-and-error in reaction design, enabling rapid identification of ideal catalysts or solvents (e.g., polar aprotic solvents for imidazole cyclization) .

Q. What strategies resolve discrepancies between calculated and observed spectral data for this compound?

Discrepancies (e.g., unexpected NMR splitting or IR peak shifts) may arise from tautomerism, solvent interactions, or impurities. Solutions include:

Q. How do variations in solvent systems and catalysts impact the stereochemical outcomes in its synthesis?

Solvent polarity and catalyst choice influence reaction kinetics and regioselectivity. For example:

- Polar solvents (e.g., DMF) : Enhance nucleophilicity in cyclization steps, favoring imidazole ring closure .

- Acid catalysts (e.g., AcOH) : Promote protonation of intermediates, directing thioxo-group incorporation .

- Metal catalysts (e.g., CuI) : May stabilize transition states in cross-coupling reactions for functionalized derivatives .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

Scaling introduces issues like exothermicity control, byproduct formation, and purification bottlenecks. Strategies include:

- Flow chemistry : Enhances heat dissipation and mixing efficiency for imidazole cyclization .

- Membrane filtration : Separates unreacted precursors or salts without column chromatography .

- In-line analytics (e.g., HPLC) : Monors reaction progress in real-time to adjust parameters dynamically .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.